2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide

Description

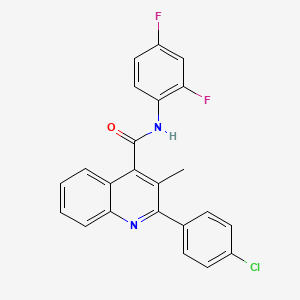

2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at the 4-position of the quinoline core. Key structural features include:

- 2-position: A 4-chlorophenyl substituent, contributing electron-withdrawing effects and steric bulk.

- 3-position: A methyl group, enhancing lipophilicity and influencing steric interactions.

The molecular formula is C23H16ClF2N2O, with a molecular weight of 409.5 g/mol. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, analogous to methods described for related quinoline derivatives .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N2O/c1-13-21(23(29)28-20-11-10-16(25)12-18(20)26)17-4-2-3-5-19(17)27-22(13)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLQTAPIXMKBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride under basic conditions to form an intermediate, which is then cyclized to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl and difluorophenyl groups, using nucleophilic reagents

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

Industry: Utilized in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific non-covalent interactions with its targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Carboxamides

The target compound belongs to a class of quinoline carboxamides with variations in substituents impacting physicochemical and biological properties. Below is a comparative analysis with structurally similar compounds (Table 1):

Table 1: Structural and Molecular Comparison of Quinoline Carboxamides

Key Observations :

- Halogenation: The target compound’s 2,4-difluorophenyl group offers distinct electronic modulation compared to mono-halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ).

- Functional Groups : Ethoxy (in ) and nitro (in ) substituents significantly alter solubility and electronic properties compared to the target’s methyl and chloro/fluoro groups.

Functional Group Variations and Their Implications

Carboxamide vs. Carboxylic Acid

Compounds such as 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS 477867-89-3, ) replace the carboxamide with a carboxylic acid.

Sulfanyl vs. Methyl Substituents

The sulfanyl group in 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid (CAS 338392-01-1, ) introduces sulfur-mediated interactions (e.g., van der Waals forces) absent in the target’s methyl group. This may enhance binding to sulfur-rich protein domains but reduce metabolic stability.

Physicochemical Properties and Molecular Characteristics

Melting Points and Stability

- The target compound’s melting point is unreported, but structurally similar 4k (from ) melts at 223–225°C, suggesting high thermal stability due to aromatic stacking.

- Nitro-containing analogs (e.g., ) may exhibit lower thermal stability due to the nitro group’s propensity for decomposition.

Lipophilicity and Solubility

- The target’s methyl group at the 3-position enhances lipophilicity (logP ~4.5 estimated), favoring membrane penetration.

- Ethoxy-containing analogs () show reduced logP (~3.8) due to the polar methoxy group.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methylquinoline-4-carboxamide, a member of the quinoline family, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H15ClF2N2O

- Molecular Weight : 373.80 g/mol

- CAS Number : Not specified in the available literature.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Apoptosis induction |

| Other Quinoline Derivatives | MCF-7 (Breast) | 15.0 | Cell cycle arrest |

The compound has demonstrated an IC50 value of 12.5 µM against A549 lung cancer cells, indicating its effectiveness in inhibiting cell growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this quinoline derivative has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Table 2: Anti-inflammatory Effects

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | LPS-stimulated macrophages | Reduced TNF-α and IL-6 production |

| Other Quinoline Derivatives | RAW264.7 cells | Decreased NO production |

The compound significantly reduced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.

- Modulation of MAPK Pathways : It affects mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 cells, treatment with the compound led to a significant reduction in cell viability and induction of apoptosis markers such as caspase activation.

- Neuroinflammation Model : Another study focused on neuroinflammatory conditions where the compound attenuated microglial activation and reduced neuroinflammatory markers in an MPTP-induced model of Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.